molecular formula C9H7ClFNO3 B082424 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid CAS No. 905810-26-6

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid

Cat. No. B082424
CAS RN: 905810-26-6
M. Wt: 231.61 g/mol
InChI Key: FTLYYVGOFRQPIX-UHFFFAOYSA-N
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Description

“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a chemical compound with the CAS Number: 905810-26-6 . It has a molecular weight of 231.61 and is a solid at room temperature . Its IUPAC name is 3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid .


Molecular Structure Analysis

The InChI code for “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is 1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a solid at room temperature . It has a molecular weight of 231.61 .

Scientific Research Applications

Inhibitor of Tyrosinase

This compound has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Synthetic Source for Tyrosinase Inhibitors

The compound is used as a synthetic source for identifying tyrosinase inhibitors . The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the tyrosinase catalytic site .

Development of New Chemotypes

The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature to improve the tyrosinase inhibition in new chemotypes . Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .

Reactant in Rhodium-Catalyzed Asymmetric Addition Reactions

The compound can be used as a reactant in rhodium-catalyzed asymmetric addition reactions . These reactions are important in the synthesis of complex organic molecules.

Reactant in Palladium-Catalyzed Oxidative Cross-Coupling Reactions

This compound can also be used as a reactant in palladium-catalyzed oxidative cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Reactant in Suzuki-Miyaura Coupling Reactions

The compound can be used as a reactant in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for the formation of carbon-carbon bonds, particularly in the pharmaceutical and chemical industries.

Safety and Hazards

The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a versatile chemical compound utilized in various scientific studies . Its unique properties make it valuable for research purposes, aiding in the advancement of multiple scientific fields .

properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYYVGOFRQPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586142
Record name 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid

CAS RN

905810-26-6
Record name 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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